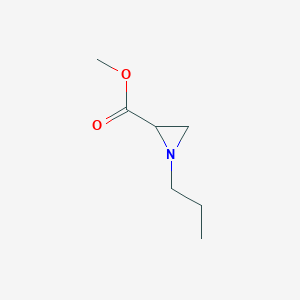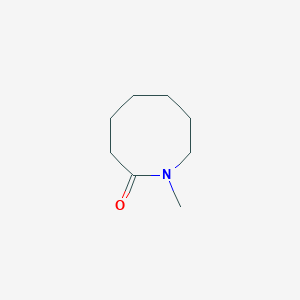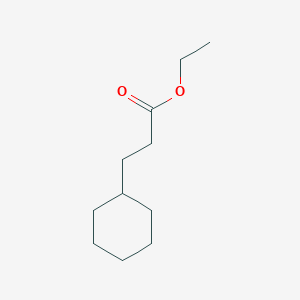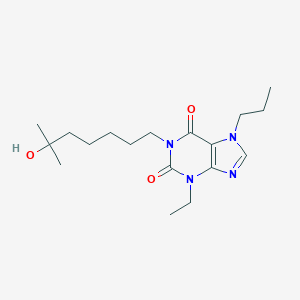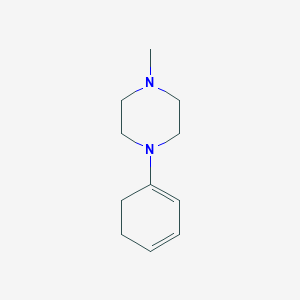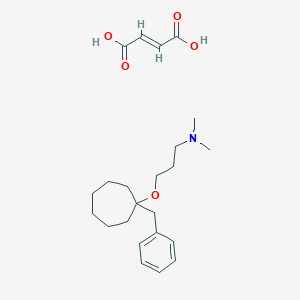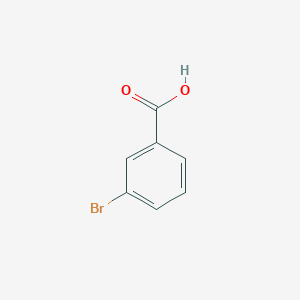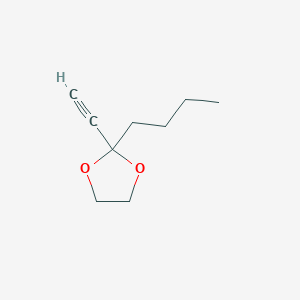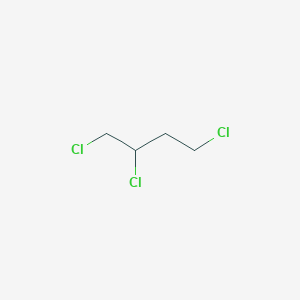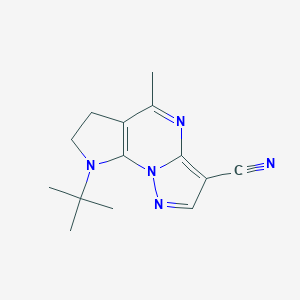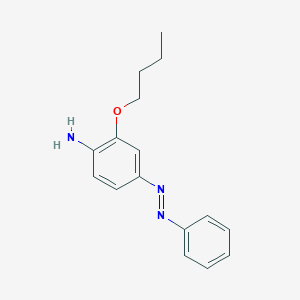
3-n-Butoxy-4-aminoazobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-n-Butoxy-4-aminoazobenzene, also known as BAA, is a synthetic dye that is widely used in research laboratories for its ability to induce liver cancer in rodents. The compound was first synthesized in the 1950s and has since become a popular tool for studying the mechanisms of carcinogenesis.
Mécanisme D'action
3-n-Butoxy-4-aminoazobenzene is metabolized by the liver into a reactive intermediate that can bind covalently to DNA, forming adducts that can lead to mutations and cancer. 3-n-Butoxy-4-aminoazobenzene also induces oxidative stress and inflammation, which can further contribute to the development of cancer.
Effets Biochimiques Et Physiologiques
3-n-Butoxy-4-aminoazobenzene has been shown to induce liver cancer in rodents through the formation of DNA adducts, oxidative stress, and inflammation. The compound also causes liver damage and hepatocyte necrosis, as well as changes in liver enzyme levels. In addition, 3-n-Butoxy-4-aminoazobenzene has been shown to affect the immune system and alter the expression of genes involved in cell proliferation and apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
3-n-Butoxy-4-aminoazobenzene is a useful tool for studying the mechanisms of carcinogenesis and evaluating the efficacy of chemopreventive agents. Its carcinogenic effects are well-established, and the compound is relatively easy to administer to animals. However, 3-n-Butoxy-4-aminoazobenzene has some limitations as a research tool. For example, its carcinogenic effects are limited to the liver, and it may not accurately reflect the mechanisms of carcinogenesis in other organs. In addition, 3-n-Butoxy-4-aminoazobenzene can be toxic to animals at high doses, and its effects may be influenced by factors such as age, sex, and genetic background.
Orientations Futures
There are several future directions for research on 3-n-Butoxy-4-aminoazobenzene. One area of interest is the identification of biomarkers that can predict susceptibility to 3-n-Butoxy-4-aminoazobenzene-induced liver cancer. Another area of research is the development of new chemopreventive agents that can prevent the formation of DNA adducts and other carcinogenic effects of 3-n-Butoxy-4-aminoazobenzene. Finally, there is a need for more studies to investigate the mechanisms of carcinogenesis in other organs and to evaluate the potential risks of 3-n-Butoxy-4-aminoazobenzene exposure in humans.
Conclusion:
In conclusion, 3-n-Butoxy-4-aminoazobenzene is a synthetic dye that is widely used in research laboratories for its ability to induce liver cancer in rodents. The compound is synthesized by the diazotization of p-nitroaniline followed by reaction with n-butanol. 3-n-Butoxy-4-aminoazobenzene is a useful tool for studying the mechanisms of carcinogenesis and evaluating the efficacy of chemopreventive agents. Its carcinogenic effects are well-established, and the compound is relatively easy to administer to animals. However, 3-n-Butoxy-4-aminoazobenzene has some limitations as a research tool, and there is a need for more studies to investigate its potential risks in humans.
Méthodes De Synthèse
3-n-Butoxy-4-aminoazobenzene can be synthesized by the diazotization of p-nitroaniline followed by reaction with n-butanol. The resulting product is a yellow-orange powder that is soluble in organic solvents such as chloroform and benzene.
Applications De Recherche Scientifique
3-n-Butoxy-4-aminoazobenzene is widely used in research laboratories to induce liver cancer in rodents. The compound is administered to animals either orally or through injection, and its carcinogenic effects are studied over a period of several months. 3-n-Butoxy-4-aminoazobenzene is also used to study the mechanisms of carcinogenesis, including the role of DNA adducts, oxidative stress, and inflammation. In addition, 3-n-Butoxy-4-aminoazobenzene is used to evaluate the efficacy of chemopreventive agents in preventing liver cancer.
Propriétés
Numéro CAS |
126335-29-3 |
|---|---|
Nom du produit |
3-n-Butoxy-4-aminoazobenzene |
Formule moléculaire |
C16H19N3O |
Poids moléculaire |
269.34 g/mol |
Nom IUPAC |
2-butoxy-4-phenyldiazenylaniline |
InChI |
InChI=1S/C16H19N3O/c1-2-3-11-20-16-12-14(9-10-15(16)17)19-18-13-7-5-4-6-8-13/h4-10,12H,2-3,11,17H2,1H3 |
Clé InChI |
GNFHVTFCXAMDDW-UHFFFAOYSA-N |
SMILES |
CCCCOC1=C(C=CC(=C1)N=NC2=CC=CC=C2)N |
SMILES canonique |
CCCCOC1=C(C=CC(=C1)N=NC2=CC=CC=C2)N |
Synonymes |
3-N-BUTOXY-4-AMINOAZOBENZENE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




